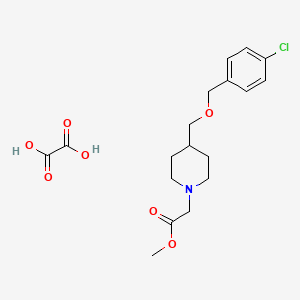

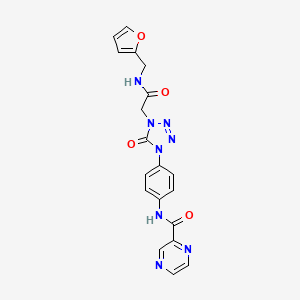

![molecular formula C9H5F3N2O B2600663 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole CAS No. 298207-18-8](/img/structure/B2600663.png)

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is a compound that has been synthesized and studied for its potential biological properties . It is part of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen . These compounds have been found to display important biological properties and are a significant part of drug molecules and agricultural chemicals .

Synthesis Analysis

The synthesis of this compound involves the cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization reactions . The specific details of these reactions and their mechanisms would require further investigation.科学的研究の応用

Antimicrobial Activities

- Synthesis and Antimicrobial Activity : 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole derivatives exhibit significant antimicrobial activities. A study demonstrated the synthesis and antimicrobial evaluation of various 1,3,4-oxadiazole derivatives, highlighting their potential as effective agents against a range of microbial species (Ustabaş et al., 2020).

Luminescence and OLED Applications

- Delayed Luminescence in OLEDs : Research on carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, closely related to this compound, has shown promising applications in organic light-emitting diodes (OLEDs), with studies indicating improved efficiency and reduced rolloff at high current densities (Cooper et al., 2022).

Applications in Sensing and Detection

- Fluorescent Chemosensors : 1,3,4-Oxadiazole derivatives, including the phenyl-1,3,4-oxadiazole moiety, have been utilized in the development of fluorescent chemosensors, particularly for sensing ions like fluoride. These compounds exhibit high sensitivity and selectivity, making them valuable in analytical chemistry (Zhou et al., 2005).

Photophysical Properties

- Absorbance and Fluorescence Spectra Analysis : Studies have focused on the absorbance and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles, providing insights into the photophysical properties of these compounds. These analyses are crucial for their potential applications in photonic and electronic devices (Gaenko et al., 2006).

Potential in Drug Discovery

- Pharmacological Evaluation : While the focus is on non-drug applications, it's noteworthy that 1,3,4-oxadiazole derivatives, including 2-Phenyl-5-trifluoromethyl variants, have been evaluated for various pharmacological activities, such as anti-inflammatory and antitumor properties. These studies contribute to a broader understanding of the potential applications of these compounds (Faheem, 2018).

将来の方向性

The future directions for research on 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole could include further exploration of its biological properties and potential applications. Given the wide range of activities displayed by 1,3,4-oxadiazole compounds, there is potential for the development of new drug candidates that may be valuable in designing new, potent, selective, and less toxic antimicrobial agents .

作用機序

Target of Action

The primary targets of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole are various strains of bacteria and fungi . This compound has been synthesized and screened for its in vitro antimicrobial activity against strains such as S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .

Mode of Action

It is known that molecules having a 1,3,4-oxadiazole moiety, like this compound, display important biological properties . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the microbial strains .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to microbial cell proliferation . The downstream effects of these interactions result in the antimicrobial activity of the compound .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of various microbial strains . This is achieved through the compound’s interaction with its targets, leading to changes that disrupt the normal functioning of the microbial cells .

生化学分析

Biochemical Properties

It is known that oxadiazole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

They can induce cell apoptosis by damaging the DNA of cancer cells

Molecular Mechanism

It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that oxadiazole derivatives can interact with various enzymes and cofactors

特性

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8-14-13-7(15-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIDXWYDIVXVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

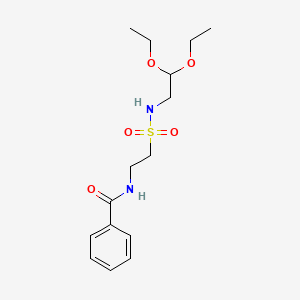

![2-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2600580.png)

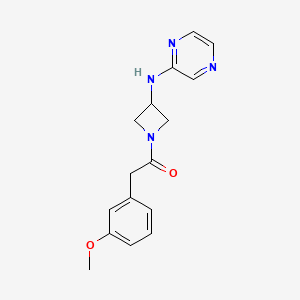

![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)

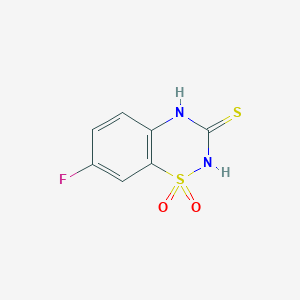

![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2600589.png)

![8-(3-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600591.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2600594.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600595.png)